![molecular formula C25H26N10O4S B14115180 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of furan, piperazine, and tetrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
The synthesis of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.
Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, typically using piperazine or its derivatives.
Addition of the Tetrazole Group: The tetrazole group is introduced via a cyclization reaction involving an appropriate precursor, such as 1-phenyltetrazole.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of various cyclic derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is not fully understood, but it is likely to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure suggests that it may act as an inhibitor or activator of certain enzymes, or as a ligand for specific receptors.
相似化合物的比较
Similar compounds to 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione include:
Purine Derivatives: Compounds with a purine core, such as caffeine or theobromine, which exhibit various biological activities.
Piperazine Derivatives: Compounds like piperazine itself or its derivatives, which are used in pharmaceuticals for their psychoactive or anthelmintic properties.
Tetrazole Derivatives: Compounds containing a tetrazole ring, such as losartan, which is used as an antihypertensive agent.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C25H26N10O4S |
|---|---|
分子量 |
562.6 g/mol |
IUPAC 名称 |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3 |
InChI 键 |
PMKGWRQPVQBLMF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


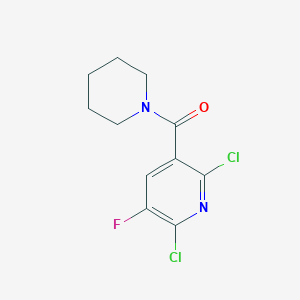
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)
![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
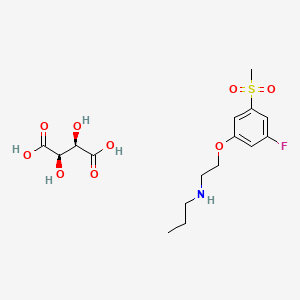
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
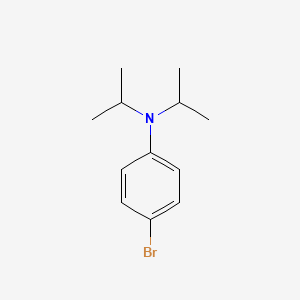
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)
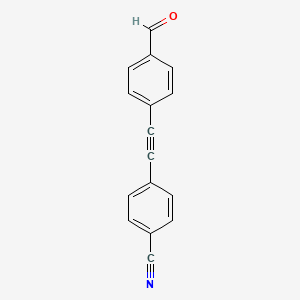

![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
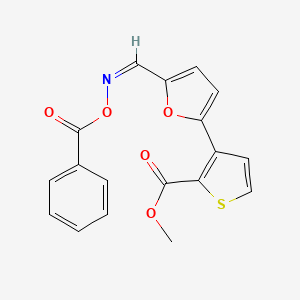

![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
